(3S)-3-Methyl-1,4-dioxane-2,5-dione
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Overview
Description
1,4-Dioxane-2,5-dione, 3-methyl-, (S)-, also known as 3-methyl-1,4-dioxane-2,5-dione, is a cyclic ester with a molecular formula of C5H6O4. This compound is a derivative of glycolide and is characterized by its unique structure, which includes a six-membered ring with two ester groups. It is commonly used in the synthesis of biodegradable polymers and has applications in various fields including medicine and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxane-2,5-dione, 3-methyl-, (S)- can be synthesized through the dimerization of glycolic acid. The process involves the formation of a cyclic dimer by heating glycolic acid under reduced pressure. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the dimerization process .
Industrial Production Methods
In industrial settings, the production of 1,4-dioxane-2,5-dione, 3-methyl-, (S)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxane-2,5-dione, 3-methyl-, (S)- undergoes various chemical reactions, including:
Ring-opening polymerization: This reaction is commonly used to produce biodegradable polymers such as polylactide-co-glycolide (PLGA).
Hydrolysis: The compound can be hydrolyzed to produce glycolic acid and other derivatives.
Common Reagents and Conditions
Catalysts: Metal catalysts such as tin(II) octoate are often used in ring-opening polymerization reactions.
Solvents: Organic solvents like dichloromethane and toluene are commonly used in these reactions.
Major Products Formed
Polymers: The primary products formed from the ring-opening polymerization of 1,4-dioxane-2,5-dione, 3-methyl-, (S)- are biodegradable polymers such as PLGA.
Glycolic Acid: Hydrolysis of the compound yields glycolic acid, which is used in various applications including cosmetics and pharmaceuticals.
Scientific Research Applications
1,4-Dioxane-2,5-dione, 3-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biology: The compound is used in the development of drug delivery systems, particularly for controlled release formulations.
Medicine: Biodegradable sutures and implants are often made from polymers derived from this compound.
Industry: It is used in the production of environmentally friendly plastics and packaging materials
Mechanism of Action
The mechanism of action of 1,4-dioxane-2,5-dione, 3-methyl-, (S)- primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by metal catalysts and results in the formation of long polymer chains. The compound’s unique structure allows it to form stable polymers that are biodegradable and biocompatible .
Comparison with Similar Compounds
Similar Compounds
Glycolide: A cyclic dimer of glycolic acid, similar in structure but without the methyl group.
Lactide: A cyclic dimer of lactic acid, used in the synthesis of polylactic acid (PLA).
Meldrum’s Acid: A cyclic ester with a similar structure but different functional groups
Uniqueness
1,4-Dioxane-2,5-dione, 3-methyl-, (S)- is unique due to its methyl group, which imparts different physical and chemical properties compared to its analogs. This makes it particularly useful in the synthesis of specific biodegradable polymers with tailored properties .
Properties
CAS No. |
57377-80-7 |
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Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
(3S)-3-methyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3/t3-/m0/s1 |
InChI Key |
MVXNGTMKSZHHCO-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1C(=O)OCC(=O)O1 |
Canonical SMILES |
CC1C(=O)OCC(=O)O1 |
Origin of Product |
United States |
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